molecular formula C18H20N2O B2374488 1-Phenyl-2-(4-phenylpiperazino)-1-ethanone CAS No. 97888-63-6

1-Phenyl-2-(4-phenylpiperazino)-1-ethanone

Cat. No.: B2374488
CAS No.: 97888-63-6
M. Wt: 280.371
InChI Key: FAIZTZQJLSGSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-(4-phenylpiperazino)-1-ethanone is a chemical compound that belongs to the class of piperazine derivatives This compound has gained significant attention in the scientific community due to its potential therapeutic and toxic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanone typically involves the reaction of phenylpiperazine with a suitable phenyl ethanone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to increase efficiency and reduce costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(4-phenylpiperazino)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-Phenyl-2-(4-phenylpiperazino)-1-ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanone involves its interaction with specific molecular targets and pathways. For example, in the context of its antidepressant-like effects, the compound may increase the levels of monoamines in the synaptic clefts of the central nervous system . This can lead to enhanced neurotransmission and improved mood. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-Phenyl-2-(4-phenylpiperazino)-1-ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-phenyl-2-(4-phenylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(16-7-3-1-4-8-16)15-19-11-13-20(14-12-19)17-9-5-2-6-10-17/h1-10H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIZTZQJLSGSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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